APN-C3-PEG4-alkyne
Overview
Description
APN-C3-PEG4-alkyne is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound plays a crucial role in facilitating the selective degradation of target proteins by leveraging the ubiquitin-proteasome system within cells . It contains an alkyne group, making it suitable for click chemistry reactions, particularly copper-catalyzed azide-alkyne cycloaddition (CuAAC) .
Mechanism of Action
Target of Action
APN-C3-PEG4-alkyne is a PEG-based PROTAC linker . It is used in the synthesis of PROTACs (Proteolysis-Targeting Chimeras), which are molecules designed to degrade specific proteins within cells . The primary targets of this compound are proteins that contain thiol groups .
Mode of Action
This compound contains an alkyne group that can undergo a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups . This reaction is a type of click chemistry, which is a reliable, efficient, and selective chemical reaction . The result of this reaction is the formation of a stable triazole ring, which links the PROTAC molecule to the target protein .
Biochemical Pathways
The key biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . PROTACs, like this compound, exploit this system to selectively degrade target proteins . They do this by recruiting an E3 ubiquitin ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome .
Pharmacokinetics
The PEGylation (attachment of Polyethylene Glycol) in this compound could potentially enhance the solubility and stability of the PROTAC, thereby improving its bioavailability .
Result of Action
The primary result of the action of this compound is the selective degradation of target proteins . By linking a ligand for an E3 ubiquitin ligase to a ligand for the target protein, PROTACs can induce the degradation of specific proteins within the cell . This can have various downstream effects depending on the function of the degraded protein.
Action Environment
The action of this compound, like all biochemical reactions, can be influenced by various environmental factors. For instance, the efficiency of the CuAAC reaction may be affected by the concentration of copper ions in the environment . Additionally, the stability of the this compound and the resulting PROTAC could be influenced by factors such as pH and temperature . .
Biochemical Analysis
Biochemical Properties
APN-C3-PEG4-alkyne is part of a new class of thiol-specific conjugation reagents consisting of a thiol-reactive 3-arylpropiolonitrile (APN) group . The APN group allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages without the risk of subsequent side reactions that can occur with maleimides .
Cellular Effects
The cellular effects of this compound are primarily related to its role as a PROTAC linker . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
Molecular Mechanism
The molecular mechanism of this compound involves its ability to form stable thioether linkages with thiols in biomolecules . This is facilitated by the APN group in this compound, which exhibits exquisite chemoselectivity for cysteine .
Temporal Effects in Laboratory Settings
It is known that the APN group in this compound allows the targeted coupling of thiols in biomolecules, resulting in stable thioether linkages .
Preparation Methods
Synthetic Routes and Reaction Conditions
APN-C3-PEG4-alkyne is synthesized through a series of chemical reactions involving the incorporation of an alkyne group into a polyethylene glycol chain. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol (PEG): The PEG chain is activated using a suitable reagent, such as tosyl chloride, to introduce a leaving group.
Nucleophilic Substitution: The activated PEG undergoes nucleophilic substitution with an alkyne-containing compound, such as propargylamine, to introduce the alkyne group.
Purification: The final product is purified using techniques such as column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
APN-C3-PEG4-alkyne undergoes various chemical reactions, including:
Click Chemistry Reactions: The alkyne group in this compound readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the alkyne group.
Common Reagents and Conditions
Copper Catalysts: Copper(I) catalysts are commonly used in CuAAC reactions involving this compound.
Azide-Containing Molecules: These molecules react with the alkyne group in this compound to form triazole linkages.
Major Products Formed
Scientific Research Applications
APN-C3-PEG4-alkyne has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
APN-C3-PEG4-azide: Similar to APN-C3-PEG4-alkyne, this compound contains an azide group instead of an alkyne group and is used in click chemistry reactions.
APN-C3-PEG4-maleimide: This compound contains a maleimide group and is used for thiol-specific conjugation reactions.
Uniqueness
This compound is unique due to its alkyne group, which allows for efficient and selective click chemistry reactions. This property makes it highly valuable in the synthesis of PROTACs and other bio-conjugation applications .
Properties
IUPAC Name |
N-[4-(2-cyanoethynyl)phenyl]-4-[3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoylamino]butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O6/c1-2-14-31-16-18-33-20-21-34-19-17-32-15-11-24(29)27-13-4-6-25(30)28-23-9-7-22(8-10-23)5-3-12-26/h1,7-10H,4,6,11,13-21H2,(H,27,29)(H,28,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDAQOUAJNYKTCK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCC(=O)NCCCC(=O)NC1=CC=C(C=C1)C#CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.